2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine
Overview
Description
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom and a difluoropyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-6-chloropyridine and 3,3-difluoropyrrolidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3,3-difluoropyrrolidine displaces the chlorine atom in 2-bromo-6-chloropyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.
Automated Purification: Implementing automated systems for purification to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed depend on the specific reactions and conditions used. For instance, nucleophilic substitution with an amine could yield a new pyridine derivative with an amine substituent.
Scientific Research Applications
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine exerts its effects involves:
Molecular Targets: The compound can interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, particularly those related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(pyrrolidin-1-yl)pyridine: Lacks the difluoro substitution, which may affect its reactivity and biological activity.
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness
2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine is unique due to the presence of both bromine and difluoropyrrolidinyl groups, which confer distinct electronic and steric properties, making it a valuable compound for diverse chemical applications.
Properties
IUPAC Name |
2-bromo-6-(3,3-difluoropyrrolidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSUPOCBIKKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229574 | |
Record name | Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707365-67-0 | |
Record name | Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-6-(3,3-difluoro-1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201229574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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